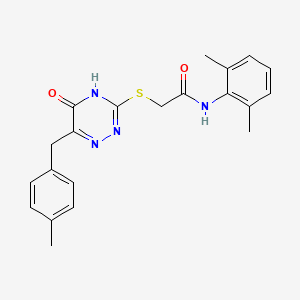
N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound with a complex structure that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H26N6O3S
- Molecular Weight : 490.58 g/mol
- CAS Number : 692737-11-4
The structure includes a 1,2,4-triazine core which is known for various biological activities such as antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. In a study comparing various derivatives, compounds with similar structural features to this compound demonstrated broad-spectrum antibacterial activity. For instance:
| Compound | MIC against E. coli (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.91 | Antibacterial |
| Compound B | 50 | Antitubercular |
The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity significantly .
Antitubercular Activity
The compound's structural analogs have shown promising results against Mycobacterium smegmatis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 50 μg/mL. This suggests potential for further development as an antitubercular agent .
Anticonvulsant Activity
In investigations into anticonvulsant properties, related compounds were tested in maximal electroshock tests and demonstrated varying levels of efficacy. Some derivatives increased GABA levels significantly and inhibited GABA transaminase activity, suggesting a mechanism that could be relevant for treating seizure disorders .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in microbial and mammalian systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation : It might modulate neurotransmitter systems by affecting GABAergic pathways.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of triazine derivatives in various biological assays:
- Antibacterial Studies : A series of compounds were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and E. coli. The most potent compounds exhibited MIC values significantly lower than standard antibiotics like Ciprofloxacin .
- Antitubercular Evaluation : In vitro studies showed that certain derivatives inhibited the growth of Mycobacterium tuberculosis at concentrations comparable to established treatments like Rifampicin .
- Anticonvulsant Testing : Compounds related to the target structure were tested in animal models for their anticonvulsant effects, showing promise for further development into therapeutic agents .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13-7-9-16(10-8-13)11-17-20(27)23-21(25-24-17)28-12-18(26)22-19-14(2)5-4-6-15(19)3/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDFDHGKUJQQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














